Home > Products > Screening Compounds P129590 > 1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione
1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione - 904524-56-7

1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione

Catalog Number: EVT-2815988
CAS Number: 904524-56-7
Molecular Formula: C18H12ClF3N2O2
Molecular Weight: 380.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione

Compound Description: 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione (S,S,R-5) is a chiral compound investigated as a potential multi-target antidiabetic agent. [] In vitro studies showed promising results against α-glucosidase, α-amylase, PTP1B, and DPPH targets, indicating its potential for managing diabetes. []

Relevance: Although structurally distinct from 1-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione, this compound shares a crucial structural motif: the presence of a 4-(trifluoromethyl)phenyl group. The exploration of this shared motif in the context of different core structures emphasizes the significance of this chemical group for potential biological activity, particularly in the development of antidiabetic agents. []

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound, designated as 20 in the study, acts as a phosphodiesterase 2A (PDE2A) inhibitor. [] It demonstrated the ability to increase 3′,5′-cyclic guanosine monophosphate (cGMP) levels in rat brains after oral administration. [] Furthermore, it showed efficacy in mitigating MK-801-induced episodic memory impairments in rats, highlighting its potential for treating cognitive disorders. []

Relevance: While this compound differs significantly in its core structure from 1-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione, it shares a critical structural feature: the presence of a trifluoromethoxyphenyl group. The variation in the position and attachment of this group in both compounds suggests its potential role in influencing biological activity, particularly in the context of PDE2A inhibition and cognitive enhancement. []

2-(Arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones (Series 2-4)

Compound Description: This series of compounds incorporates a trifluorobutane-1,3-dione core. [] They were designed and synthesized as part of a study investigating antitumor agents. []

Relevance: The compounds in this series are structurally related to 1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione through the presence of both a chlorophenyl and a trifluoromethyl group. This structural similarity, despite differences in the core structure, highlights the potential significance of these chemical groups in influencing biological activity, particularly in the context of antitumor activity. []

4-(Arylidene)-3-(4-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazoles (Series 5-7)

Compound Description: These compounds, featuring a trifluoromethyl-1H-pyrazole core, were synthesized and evaluated for their in vitro antitumor activity. []

Relevance: The compounds in this series share structural similarities with 1-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione through the presence of both a chlorophenyl and a trifluoromethyl group, despite variations in the core structure. This suggests that these chemical groups might be essential for potential antitumor activity. []

1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones (Series 8-9)

Compound Description: This series features a trifluoro-2-(2-(aryl)hydrazono)butane-1,3-dione core and was part of a study exploring antitumor agents. [] Of particular note is compound 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione (8), which exhibited potent and broad-spectrum antitumor activity, surpassing the activity of the known drug 5-FU. [] Compound 8 demonstrated selective activity against melanoma, colon, non-small lung, and breast cancer cell lines, outperforming erlotinib and gefitinib in these specific cancers. []

Relevance: These compounds share a close structural resemblance with 1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione. Both contain a chlorophenyl group and a trifluoromethyl group, suggesting the potential importance of these groups in mediating biological activity, particularly in the context of antitumor effects. []

3-(4-Chlorophenyl)-4-(2-(aryl)hydrazono)-5-(trifluoromethyl)-4H-pyrazoles (Series 10-11)

Compound Description: This series of compounds, characterized by a (trifluoromethyl)-4H-pyrazole core, was synthesized and evaluated for its in vitro antitumor activity. []

Relevance: These compounds exhibit structural similarities to 1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione due to the presence of both a chlorophenyl and a trifluoromethyl group, despite differences in their core structures. This structural resemblance suggests that these chemical groups may play a crucial role in potential antitumor activity. []

2-((3-(4-Chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile (13)

Compound Description: This compound, containing a (trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile core, was synthesized and evaluated for its in vitro antitumor activity. []

Relevance: This compound shares a close structural resemblance with 1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione, both featuring a chlorophenyl group and a trifluoromethyl group. The presence of these shared structural elements suggests that they might be crucial for potential antitumor activity. []

2-((5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)cycloalkan-1-ones (Series 14-15)

Compound Description: These compounds, characterized by a (trifluoromethyl)-1H-pyrazol-4-yl)methylene)cycloalkan-1-one core, were synthesized and evaluated for their in vitro antitumor activity. []

Relevance: Similar to 1-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione, these compounds incorporate both a chlorophenyl and a trifluoromethyl group. This structural commonality suggests the potential significance of these groups in contributing to potential antitumor activity. []

1-(Aryl)-3-(5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)prop-2-en-1-ones (Series 16-17)

Compound Description: These compounds, featuring a (trifluoromethyl)-1H-pyrazol-4-yl)prop-2-en-1-one core, were synthesized and assessed for their in vitro antitumor activity. []

Relevance: These compounds share a structural resemblance with 1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione by incorporating both a chlorophenyl and a trifluoromethyl group. This structural similarity points towards the potential relevance of these chemical groups in influencing biological activity, particularly within the context of antitumor activity. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

Compound Description: Compound-A serves as a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of saturated and monounsaturated fatty acids. [] Its potency and selectivity make it a valuable tool for studying ELOVL6 and exploring the therapeutic potential of ELOVL6 inhibition in metabolic disorders, particularly diabetes. []

Relevance: Though structurally distinct from 1-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione, Compound-A shares a notable structural feature: the presence of a trifluoromethyl group. The occurrence of this group in both compounds, despite their different core structures, suggests that this motif may play a role in influencing biological activity, potentially by interacting with specific binding sites in target proteins. []

Overview

1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with significant potential in medicinal chemistry. This compound is categorized as a tetrahydropyrazine derivative, which is notable for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it an attractive candidate for further research and development in drug discovery.

Source and Classification

The compound can be classified under the broader category of pyrazine derivatives, which are known for their utility in various pharmaceutical applications. Pyrazines are five-membered heterocycles containing two nitrogen atoms, and their derivatives often exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific structure of 1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione suggests potential applications in treating various diseases due to its unique functional groups and molecular framework.

Synthesis Analysis

Methods

The synthesis of 1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step reactions that may include cyclization and functional group modifications. A common synthetic route may start from readily available precursors such as substituted phenyl compounds and appropriate pyrazine derivatives.

Technical Details

  1. Starting Materials: The synthesis often begins with the reaction of a chlorophenyl derivative with a trifluoromethyl-substituted phenyl compound.
  2. Cyclization: This step may involve heating or using catalysts to facilitate the formation of the tetrahydropyrazine ring.
  3. Purification: After synthesis, the product is usually purified through recrystallization or chromatography to isolate the desired compound in high purity.
Molecular Structure Analysis

Structure

The molecular structure of 1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione can be represented as follows:

  • Molecular Formula: C19_{19}H16_{16}ClF3_{3}N2_{2}O2_{2}
  • Key Functional Groups: Chlorobenzene moiety, trifluoromethyl group, and a tetrahydropyrazine ring.

Data

Crystallographic data may provide insights into bond lengths and angles within the molecule. For instance:

  • Typical bond lengths for C—N bonds in similar compounds range around 1.45 Å.
  • The presence of electron-withdrawing groups like trifluoromethyl can influence molecular geometry and stability.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The presence of electron-donating groups allows for further functionalization via electrophilic substitution.
  3. Hydrogenation: The double bonds present in the tetrahydropyrazine ring may be susceptible to hydrogenation under appropriate conditions.

Technical Details

Reactions involving this compound can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), allowing researchers to analyze the progress and yield of each step.

Mechanism of Action

The mechanism of action for compounds like 1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione often involves interaction with specific biological targets such as enzymes or receptors:

  • Target Interaction: The compound may act as an inhibitor or modulator of specific pathways relevant to disease mechanisms.
  • Biological Activity: Studies have shown that similar compounds can exhibit antiproliferative effects on cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges from 80 °C to 100 °C depending on purity.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong bases or acids; sensitive to oxidation due to the presence of nitrogen atoms in the pyrazine ring.
Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its structural characteristics and biological activity, this compound is being explored for potential use in developing new medications targeting cancer and other diseases.
  2. Research Tool: It serves as a model compound for studying structure-activity relationships in drug design.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Properties

CAS Number

904524-56-7

Product Name

1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione

IUPAC Name

1-(3-chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione

Molecular Formula

C18H12ClF3N2O2

Molecular Weight

380.75

InChI

InChI=1S/C18H12ClF3N2O2/c19-14-5-2-6-15(10-14)24-8-7-23(16(25)17(24)26)11-12-3-1-4-13(9-12)18(20,21)22/h1-10H,11H2

InChI Key

SBTZBVIAVIGXQF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.